Cas no 196875-90-8 (N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide)

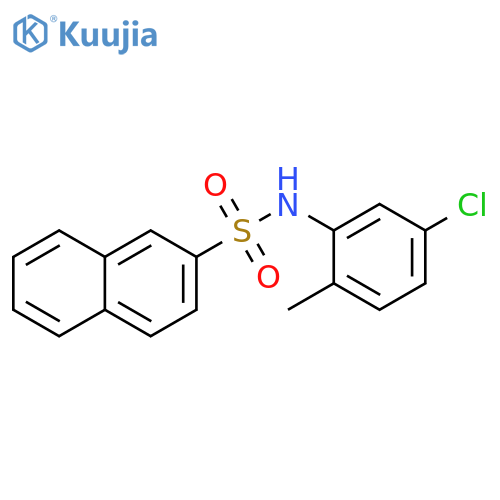

196875-90-8 structure

商品名:N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide

CAS番号:196875-90-8

MF:C17H14ClNO2S

メガワット:331.816562175751

CID:5324382

N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide

-

- インチ: 1S/C17H14ClNO2S/c1-12-6-8-15(18)11-17(12)19-22(20,21)16-9-7-13-4-2-3-5-14(13)10-16/h2-11,19H,1H3

- InChIKey: ZTCUJRSHRGRYSA-UHFFFAOYSA-N

- ほほえんだ: C1=C2C(C=CC=C2)=CC=C1S(NC1=CC(Cl)=CC=C1C)(=O)=O

N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0808-1421-5μmol |

N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |

196875-90-8 | 90%+ | 5μmol |

$63.0 | 2023-07-27 | |

| Life Chemicals | F0808-1421-4mg |

N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |

196875-90-8 | 90%+ | 4mg |

$66.0 | 2023-07-27 | |

| Life Chemicals | F0808-1421-10mg |

N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |

196875-90-8 | 90%+ | 10mg |

$79.0 | 2023-07-27 | |

| Life Chemicals | F0808-1421-15mg |

N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |

196875-90-8 | 90%+ | 15mg |

$89.0 | 2023-07-27 | |

| Life Chemicals | F0808-1421-50mg |

N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |

196875-90-8 | 90%+ | 50mg |

$160.0 | 2023-07-27 | |

| Life Chemicals | F0808-1421-30mg |

N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |

196875-90-8 | 90%+ | 30mg |

$119.0 | 2023-07-27 | |

| Life Chemicals | F0808-1421-10μmol |

N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |

196875-90-8 | 90%+ | 10μmol |

$69.0 | 2023-07-27 | |

| Life Chemicals | F0808-1421-20μmol |

N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |

196875-90-8 | 90%+ | 20μmol |

$79.0 | 2023-07-27 | |

| Life Chemicals | F0808-1421-2mg |

N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |

196875-90-8 | 90%+ | 2mg |

$59.0 | 2023-07-27 | |

| Life Chemicals | F0808-1421-100mg |

N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |

196875-90-8 | 90%+ | 100mg |

$248.0 | 2023-07-27 |

N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

196875-90-8 (N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide) 関連製品

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量